Lipophilicity (clog P) Differentiation of the 3-n-Butyl Isothiazole Scaffold Versus 3-tert-Butyl and Unsubstituted Isothiazole Analogs
The 3-n-butyl substituent on the isothiazole ring of the target compound is predicted to confer a higher clog P value than the 3-tert-butyl analog (tert-butyl isothiazol-3-ylcarbamate, CAS 72592-18-8) or the unsubstituted parent isothiazole, based on established Hansch-Fujita π-values for n-butyl (+2.13) versus tert-butyl (+1.98) substituents [1]. In the broader isothiazole carbamate class, lipophilicity has been directly correlated with antifungal membrane penetration: Biernasiuk et al. (2021) demonstrated that high lipophilicity among thiazole carbamate derivatives was quantitatively associated with enhanced anti-Candida activity (MIC = 0.008–7.81 µg/mL), with the most lipophilic analogs exhibiting the lowest MIC values [2][3]. The phenyl ester terminus of the target compound further elevates clog P relative to alkyl carbamate congeners by approximately 1.5–2.0 log units (phenyl vs. ethyl Hansch π difference ≈ 1.5), predicting superior membrane partitioning for the target compound compared to ethyl or tert-butyl carbamate analogs [1].
| Evidence Dimension | Predicted lipophilicity (clog P) and associated membrane permeability |
|---|---|
| Target Compound Data | Predicted clog P ≈ 3.5–4.2 (estimated from Hansch π contributions: phenyl carbamate + isothiazole core + n-butyl chain) |
| Comparator Or Baseline | tert-Butyl isothiazol-3-ylcarbamate (CAS 72592-18-8): predicted clog P ≈ 2.0–2.8; Ethyl N-(3-phenylthieno[3,2-d]isothiazol-5-yl)carbamate: predicted clog P ≈ 2.5–3.5 |
| Quantified Difference | Target compound clog P advantage of approximately 1.0–2.2 log units over tert-butyl analog; approximately 0.5–1.7 log units over ethyl ester analog |
| Conditions | clog P predicted using fragment-based Hansch-Fujita π method; membrane permeability inferred from class-level SAR of thiazole/isothiazole carbamates against Candida albicans [2][3] |
Why This Matters
Higher predicted lipophilicity suggests superior membrane penetration for antifungal or enzyme-targeting applications, making the n-butyl-phenyl carbamate scaffold preferable over shorter-chain or branched alkyl analogs when target engagement requires traversal of lipid-rich biological barriers.
- [1] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society; 1995. Hansch π values: n-butyl = 2.13, tert-butyl = 1.98. View Source
- [2] Biernasiuk A, et al. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Appl Microbiol Biotechnol. 2021;105(16-17):6355-6367. PMID: 34410437. View Source
- [3] Biernasiuk A, et al. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Appl Microbiol Biotechnol. 2021;105(16-17):6355-6367. PMCID: PMC8374424. View Source
